molecular formula C7H5FN2O4 B13025138 5-Amino-2-fluoro-4-nitro-benzoicacid

5-Amino-2-fluoro-4-nitro-benzoicacid

Cat. No.: B13025138
M. Wt: 200.12 g/mol
InChI Key: HRPXUDHQMQEJFH-UHFFFAOYSA-N
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Description

5-Amino-2-fluoro-4-nitro-benzoic acid is an organic compound with the molecular formula C7H5FN2O4 It is a derivative of benzoic acid, characterized by the presence of amino, fluoro, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-fluoro-4-nitro-benzoic acid typically involves multi-step organic reactionsThe nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of 5-Amino-2-fluoro-4-nitro-benzoic acid may involve continuous-flow reactors to ensure efficient mass and heat transfer. This method allows for better control over reaction conditions and minimizes the formation of byproducts .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-fluoro-4-nitro-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 5-amino-2-fluoro-4-aminobenzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

5-Amino-2-fluoro-4-nitro-benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-fluoro-4-nitro-benzoic acid involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The fluoro group can enhance the compound’s stability and bioavailability by affecting its lipophilicity and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-fluoro-4-nitro-benzoic acid is unique due to the presence of all three functional groups (amino, fluoro, and nitro) on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H5FN2O4

Molecular Weight

200.12 g/mol

IUPAC Name

5-amino-2-fluoro-4-nitrobenzoic acid

InChI

InChI=1S/C7H5FN2O4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2H,9H2,(H,11,12)

InChI Key

HRPXUDHQMQEJFH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1N)[N+](=O)[O-])F)C(=O)O

Origin of Product

United States

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